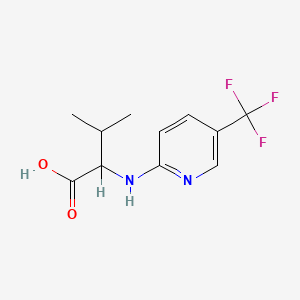

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

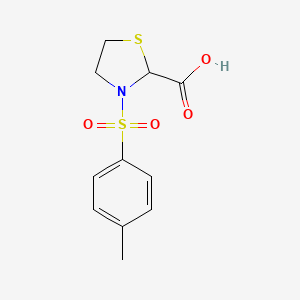

The compound "2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine" is a derivative of ethylamine featuring an indole and a methoxy-phenyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for understanding the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of crucial intermediates, as seen in the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives and 1-(3-methoxyphenyl)ethylamine . The latter was resolved using enantiomerically pure mandelic acid, indicating the importance of stereochemistry in the synthesis of such compounds. Similarly, the synthesis of α- and β-methyl derivatives of 2-[(5-methoxy-1-methyl)indol-2-yl]ethylamine and the analgesic 2-[1-(m-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl-ethylamine involves careful selection of starting materials and reaction conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of compounds related to "2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine" can be complex, with multiple chiral centers and aromatic systems. For instance, the crystal structure of a less-soluble diastereomeric salt of 1-(3-methoxyphenyl)ethylamine was determined by X-ray crystallography . The structure of 4-Hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one was also elucidated, revealing an open-chain keto form with an asymmetric center .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the synthesis of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives involved cyclization reactions . The presence of an indole ring and a methoxy group can affect the compound's reactivity towards nucleophiles and electrophiles, as well as its susceptibility to oxidation and other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine" would likely be influenced by its molecular structure. The presence of aromatic rings could contribute to its lipophilicity, while the amine group could affect its basicity and solubility in water. The compound's stereochemistry could also influence its physical properties, such as melting point and optical rotation, as seen in the case of the enantiomerically pure 1-(3-methoxyphenyl)ethylamine .

properties

IUPAC Name |

2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-20-13-8-6-12(7-9-13)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZLJHFEVNYLAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389541 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine | |

CAS RN |

203394-30-3 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid](/img/structure/B1305328.png)

![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)

![Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol](/img/structure/B1305354.png)

![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)

![2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine](/img/structure/B1305371.png)